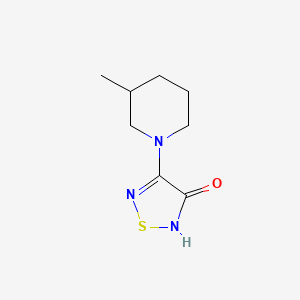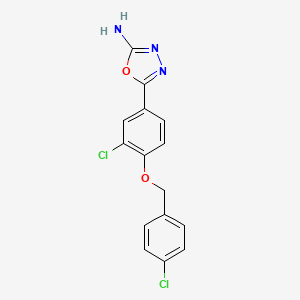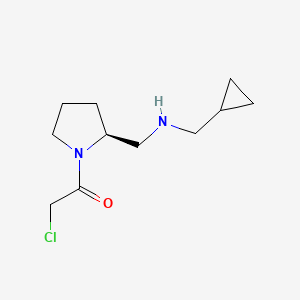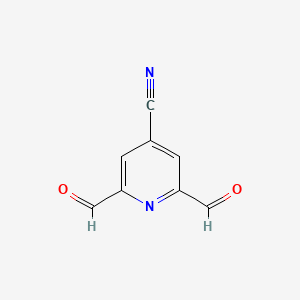
2-(2-Chloro-5-fluorobenzofuran-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-5-fluorobenzofuran-3-yl)acetic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of chloro and fluoro substituents on the benzofuran ring, which can significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-fluorobenzofuran-3-yl)acetic acid typically involves the formation of the benzofuran ring followed by the introduction of the chloro and fluoro substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core. Subsequent halogenation reactions introduce the chloro and fluoro groups at the desired positions on the ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloro-5-fluorobenzofuran-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-5-fluorobenzofuran-3-yl)acetic acid has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-5-fluorobenzofuran-3-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents can enhance binding affinity and selectivity, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Chlorobenzofuran-3-yl)acetic acid
- 2-(5-Fluorobenzofuran-3-yl)acetic acid
- 2-(2,5-Dichlorobenzofuran-3-yl)acetic acid
Uniqueness
2-(2-Chloro-5-fluorobenzofuran-3-yl)acetic acid is unique due to the specific positioning of the chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C10H6ClFO3 |
|---|---|
Molekulargewicht |
228.60 g/mol |
IUPAC-Name |
2-(2-chloro-5-fluoro-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C10H6ClFO3/c11-10-7(4-9(13)14)6-3-5(12)1-2-8(6)15-10/h1-3H,4H2,(H,13,14) |
InChI-Schlüssel |
CKVLENRWFOYTHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)C(=C(O2)Cl)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-7-(piperidin-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11792917.png)






![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethylpropanamide](/img/structure/B11792975.png)



![2-amino-N-propan-2-yl-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B11792989.png)
![6-(4-Methylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11792992.png)
![4-Chlorobenzo[d]thiazole-2-carbaldehyde](/img/structure/B11792996.png)
